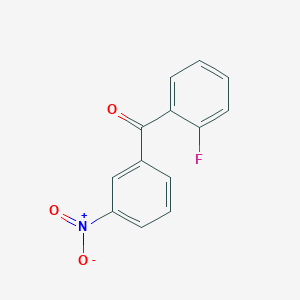

2-Fluoro-3'-nitrobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3'-nitrobenzophenone is a chemical compound that is closely related to various benzophenone derivatives which are often used as intermediates in the synthesis of more complex organic molecules. While the provided papers do not directly discuss 2-Fluoro-3'-nitrobenzophenone, they do provide insights into similar compounds and their synthesis, properties, and applications. For instance, 2-Amino-5-nitrobenzophenone and 2'-Fluoro-2-methylamino-5-nitrobenzophenone are degradation products of benzodiazepine drugs and represent structurally related compounds .

Synthesis Analysis

The synthesis of related fluoro-nitrobenzophenone compounds typically involves multiple steps, including bromination, methylation, Suzuki coupling, and hydrolysis, as seen in the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid . Another example is the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation, with specific reaction conditions such as mole ratios and reflux times being crucial for the yield and purity of the product . These methods may provide a basis for the synthesis of 2-Fluoro-3'-nitrobenzophenone by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-5-nitrobenzophenone, has been characterized and reported to exist in polymorphic forms . This suggests that 2-Fluoro-3'-nitrobenzophenone may also exhibit polymorphism, which could affect its physical properties and reactivity. Structural characterization techniques such as IR and NMR spectroscopy are commonly used to confirm the identity and purity of such compounds .

Chemical Reactions Analysis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrate the multifunctional nature of fluoro-nitrobenzophenone derivatives, serving as building blocks for the synthesis of various heterocyclic scaffolds . These compounds can undergo reactions such as chlorine substitution, reduction of nitro groups, and cyclization to form diverse heterocycles, which are important in drug discovery. The reactivity of 2-Fluoro-3'-nitrobenzophenone could be explored in a similar context, potentially leading to the synthesis of novel organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzophenone derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and fluoro substituents can affect the compound's acidity, reactivity, and fluorescence properties. The detection limits and efficiency of fluorescence quenching for related compounds have been studied, indicating their potential use as sensors . The solubility, melting point, and stability of 2-Fluoro-3'-nitrobenzophenone would be expected to be similar to those of its analogs, which can be isolated and purified using techniques like steam distillation and solvent extraction .

Aplicaciones Científicas De Investigación

1. Synthesis of Medical Intermediates

- Summary of Application : 2-Fluoro-3’-nitrobenzophenone is used as a raw material in the synthesis of important medical intermediates .

- Methods of Application : The process starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizes methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

- Results or Outcomes : The method is high in yield and suitable for large-scale production .

2. Synthesis of Fluorinated Nucleoside Analogues

- Summary of Application : Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function .

3. Production of Pharmaceuticals, Agrochemicals, and Dyestuff

Propiedades

IUPAC Name |

(2-fluorophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHDJBOODPAHJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641507 |

Source

|

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3'-nitrobenzophenone | |

CAS RN |

890098-20-1 |

Source

|

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

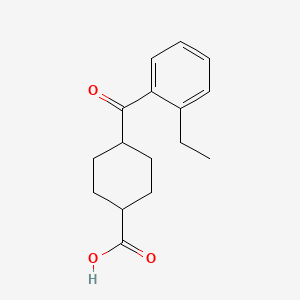

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

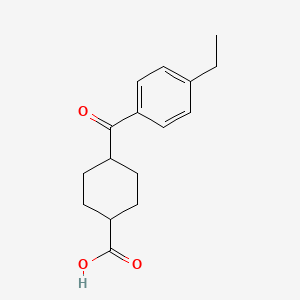

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

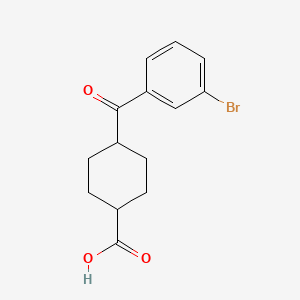

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)